6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted at the 2- and 4-positions with bis(2-methylphenyl)amino groups and at the 6-position with a sulfanyl-linked 6-ethoxybenzothiazole moiety.
Properties
Molecular Formula |
C26H24N6OS2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6OS2/c1-4-33-18-13-14-21-22(15-18)34-26(29-21)35-25-31-23(27-19-11-7-5-9-16(19)2)30-24(32-25)28-20-12-8-6-10-17(20)3/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32) |
InChI Key |
BDHPLMXYAZPRMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC=C4C)NC5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Attachment of the Benzothiazole to the Triazine Core: The benzothiazole moiety is then linked to the triazine core through a nucleophilic substitution reaction, where the benzothiazole thiol group reacts with a chlorinated triazine derivative.
Introduction of the Aromatic Amines:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The aromatic rings and the triazine core can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated and nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its benzothiazole and triazine moieties are known to exhibit biological activity, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a promising candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to metal ions, while the triazine core can interact with nucleophilic sites on proteins and DNA. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations
Substituent Impact on Lipophilicity :
- Chlorophenyl () and benzothiazole () substituents increase logP values, favoring membrane permeability but reducing aqueous solubility. The target compound’s ethoxybenzothiazole likely balances these properties .
- Methoxy groups () improve solubility but may reduce bioavailability due to higher polarity .
Biological Activity Trends :
Synthetic Accessibility :
Physicochemical and Computational Data
- Target Compound : Predicted topological polar surface area (TPSA) ~129 Ų (similar to ), indicating moderate permeability .
Biological Activity
The compound 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.52 g/mol. The structure features a triazine core linked to a benzothiazole moiety through a sulfanyl group. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4S |
| Molecular Weight | 384.52 g/mol |
| LogP | 4.0994 |
| Polar Surface Area | 40.485 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds generally range from 0.08 to 250 µg/mL against pathogens such as Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Benzothiazole A | 0.08 | 99 |
| Benzothiazole B | 0.32 | 98 |
| Benzothiazole C | 250 | 95 |
Antitubercular Activity
In vitro studies have shown that benzothiazole derivatives can inhibit the growth of Mtb. For example, one study reported that certain synthesized benzothiazole derivatives had IC50 values ranging from to µM against Mtb strains, indicating moderate to high efficacy in inhibiting bacterial growth .
The mechanism through which these compounds exert their antimicrobial effects often involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis. The triazine ring is believed to play a critical role in binding to specific enzymes or receptors within bacterial cells.
Study on Antimycobacterial Activity
A notable study synthesized various benzothiazole derivatives and tested their antitubercular activity against Mtb H37Rv strain. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
Photosynthesis Inhibition
Another area of investigation focused on the ability of related compounds to inhibit photosynthetic electron transport in chloroplasts of Spinacia oleracea. This suggests potential applications in agricultural chemistry as herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
